Gemcitabine
Gemcitabine
Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor.
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
A deoxycytidine antimetabolite used as an antineoplastic agent.
Brand Name:
Vulcanchem
CAS No.:
95058-81-4
VCID:
VC20761866
InChI:
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Molecular Formula:
C9H12ClF2N3O4
Molecular Weight:
299.66 g/mol
Gemcitabine
CAS No.: 95058-81-4
VCID: VC20761866
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 299.66 g/mol
* For research use only. Not for human or veterinary use.

Description | Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor. Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. A deoxycytidine antimetabolite used as an antineoplastic agent. |
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CAS No. | 95058-81-4 |
Product Name | Gemcitabine |
Molecular Formula | C9H12ClF2N3O4 |
Molecular Weight | 299.66 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 |
Standard InChIKey | OKKDEIYWILRZIA-OSZBKLCCSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
Impurities | 4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Appearance | Powder |
Colorform | Crystals from water, pH = 8.5 |
Melting Point | 168.64 °C |
Physical Description | Solid |
Related CAS | 95058-81-4 103882-84-4 |
Solubility | 2.23e+01 g/L |
Synonyms | 2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Vapor Pressure | 1.7X10-9 mm Hg at 25 °C (est) |
Reference | Array Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology Montagnoli et al. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity Nature Chemical Biology, doi: 10.1038/nchembio.90, published online 11 May 2008. http://www.nature.com/naturechemicalbiology Reaper et al. Selective killing of ATM or p53 deficient cancer cells through inhibition of ATR. Nature Chemical Biology, doi: 10.1038/nchembio.573, published online 11 April 2011 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 60749 |
Last Modified | Sep 12 2023 |
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